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Compound of Interest

Compound Name:
Sodium 3-methyl-2-oxobutanoate-

13C,d4-1

Cat. No.: B15140773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sodium 3-methyl-2-oxobutanoate, an α-keto acid analog of the amino acid valine, is a critical

intermediate in the metabolic pathways of branched-chain amino acids (BCAAs). Its isotopically

labeled forms, such as Sodium 3-methyl-2-oxobutanoate-¹³C,d₄, are invaluable tools in

metabolic research, particularly in studies involving metabolomics, metabolic flux analysis, and

biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a

comprehensive overview of the chemical properties, metabolic significance, and experimental

applications of a specific, commercially available isotopologue: Sodium 3-methyl-2-

oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄).

Chemical Properties
The nomenclature "Sodium 3-methyl-2-oxobutanoate-¹³C,d₄" can be ambiguous as various

isotopologues are available. This guide focuses on the isotopologue with a ¹³C-labeled methyl

group at the 3-position and four deuterium atoms on the methyl and methine groups at the 3

and 4 positions.
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Property Value Reference

Chemical Name

Sodium 3-methyl-2-

oxobutanoate (3-methyl-¹³C;

3,4,4,4-d₄)

[1]

Synonyms

α-Ketoisovaleric acid, sodium

salt (3-methyl-¹³C; 3,4,4,4-D₄);

Sodium dimethylpyruvate

(labeled)

[1]

CAS Number 1202865-40-4 [1][2]

Molecular Formula C₄¹³CH₃D₄NaO₃ [2]

Molecular Weight 143.11 g/mol

Isotopic Purity (¹³C) 99%

Isotopic Purity (D) 98%

Appearance
White to light yellow crystalline

powder or crystals

Solubility Soluble in water

Storage
Store in freezer (-20°C).

Protect from light.

Metabolic Significance: The Role in Branched-Chain
Amino Acid (BCAA) Metabolism
Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a central metabolite in the degradation

pathway of valine, and by extension, is interconnected with the metabolism of leucine and

isoleucine. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal

muscle, and provides precursors for the synthesis of other molecules.

The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain

aminotransferases (BCATs), which converts the amino acids to their corresponding α-keto

acids. In the case of valine, this reaction yields 3-methyl-2-oxobutanoate. This α-keto acid is
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then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH)

complex in the mitochondria. This enzymatic step is a key regulatory point in BCAA

metabolism.

The degradation of valine, starting from 3-methyl-2-oxobutanoate, proceeds through a series of

enzymatic reactions to ultimately yield propionyl-CoA, which can then be converted to succinyl-

CoA and enter the citric acid cycle.

Metabolic Pathway of Valine Degradation
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Caption: Degradation pathway of the amino acid Valine.

Experimental Protocols
The use of isotopically labeled Sodium 3-methyl-2-oxobutanoate allows researchers to trace

the fate of this metabolite through various biochemical pathways. Below are generalized

protocols for its application in metabolic flux analysis using NMR and mass spectrometry.

Experimental Workflow for ¹³C-Metabolic Flux Analysis
(¹³C-MFA)
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Cell Culture and Labeling

Sample Preparation and Analysis

Data Processing and Modeling

Start with cell culture

Introduce ¹³C,d₄-labeled
Sodium 3-methyl-2-oxobutanoate

Incubate for a defined period

Harvest cells and quench metabolism

Extract metabolites

Derivatize for GC-MS (optional)

Analyze via NMR or MS

Direct infusion MS or NMR

Process raw data to determine
labeling patterns

Use computational models to
calculate metabolic fluxes

Interpret flux maps

Click to download full resolution via product page

Caption: General workflow for ¹³C-Metabolic Flux Analysis.
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Metabolic Flux Analysis using Mass Spectrometry (MS)
This protocol outlines the general steps for tracing the metabolism of ¹³C,d₄-labeled Sodium 3-

methyl-2-oxobutanoate in a cell culture system.

Objective: To quantify the metabolic flux through the BCAA degradation pathway and

connected central carbon metabolism.

Materials:

Cell culture of interest (e.g., mammalian cells, bacteria)

Culture medium

Sodium 3-methyl-2-oxobutanoate (3-methyl-¹³C; 3,4,4,4-d₄)

Quenching solution (e.g., cold methanol)

Extraction solvent (e.g., 80% methanol)

High-resolution mass spectrometer (e.g., GC-MS or LC-MS)

Methodology:

Cell Culture and Labeling:

Culture cells to the desired density under controlled conditions.

Introduce a known concentration of ¹³C,d₄-labeled Sodium 3-methyl-2-oxobutanoate into

the culture medium. The concentration should be optimized to allow for detectable

incorporation without causing metabolic perturbations.

Incubate the cells for a time course, collecting samples at various time points to monitor

the dynamic labeling of downstream metabolites.

Sample Collection and Metabolite Extraction:

Rapidly quench the metabolic activity of the cells by adding a cold quenching solution.
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Harvest the cells (e.g., by centrifugation).

Extract the intracellular metabolites using a suitable cold extraction solvent.

Separate the cell debris by centrifugation and collect the supernatant containing the

metabolites.

Mass Spectrometry Analysis:

Analyze the metabolite extracts using a high-resolution mass spectrometer. For volatile

compounds or after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is

often used. For a broader range of metabolites, Liquid Chromatography-Mass

Spectrometry (LC-MS) is preferred.

The mass spectrometer will detect the mass shifts in downstream metabolites resulting

from the incorporation of ¹³C and deuterium from the labeled precursor.

Data Analysis and Flux Calculation:

Process the raw MS data to identify labeled metabolites and determine their mass

isotopologue distributions.

Utilize metabolic flux analysis software to fit the experimental labeling data to a metabolic

network model. This allows for the calculation of the rates (fluxes) of the biochemical

reactions in the network.

Analysis by Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy provides detailed information about the position of isotopic labels within a

molecule, which is highly valuable for elucidating metabolic pathways.

Objective: To identify and quantify labeled metabolites and determine the specific positions of

the ¹³C and deuterium labels.

Materials:

Metabolite extract (as prepared for MS analysis)
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NMR buffer (containing a chemical shift reference standard, e.g., DSS)

High-field NMR spectrometer equipped with a cryoprobe

Methodology:

Sample Preparation:

Lyophilize the metabolite extract to remove the solvent.

Reconstitute the dried extract in an NMR buffer (e.g., D₂O-based buffer for ¹H NMR).

NMR Data Acquisition:

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra.

¹H NMR: Provides an overview of the metabolome.

¹³C NMR: Directly detects the ¹³C-labeled carbons, offering excellent signal dispersion.

However, it has lower sensitivity than ¹H NMR.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: A powerful

technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei,

providing high resolution and enabling the identification of labeled sites.

Data Analysis:

Process the NMR spectra using appropriate software.

Identify the labeled metabolites by comparing the spectra of labeled samples to those of

unlabeled controls and by using NMR databases.

The specific location of the ¹³C label can be determined from the ¹³C chemical shifts and

the couplings observed in the spectra.

Quantify the relative abundance of different isotopologues by integrating the

corresponding NMR signals.
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Conclusion
Sodium 3-methyl-2-oxobutanoate-¹³C,d₄ is a powerful tool for investigating the intricacies of

branched-chain amino acid metabolism. Its application in conjunction with advanced analytical

techniques like mass spectrometry and NMR spectroscopy enables researchers to gain

quantitative insights into metabolic fluxes and pathway regulation. The detailed experimental

approaches outlined in this guide provide a framework for utilizing this isotopically labeled

compound to advance our understanding of cellular metabolism in both health and disease,

with significant implications for drug development and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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